molecular formula C21H25N3O5S B2535483 N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-65-1

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2535483
CAS No.: 868981-65-1
M. Wt: 431.51
InChI Key: ATLIPVISHXCRDR-UHFFFAOYSA-N
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Description

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound featuring an oxazolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the oxazolidin-2-one ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the oxazolidin-2-one ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenylpropyl group: This can be done via a nucleophilic substitution reaction where the oxazolidin-2-one derivative reacts with a phenylpropyl halide.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxazolidin-2-one ring can be reduced to form amino alcohol derivatives.

    Substitution: The phenylpropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in stereoselective transformations.

    Medicine: Investigated for its antibacterial properties, particularly against resistant strains.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and proteins involved in bacterial cell wall synthesis.

    Pathways: Inhibition of peptidyl transferase activity, leading to the disruption of protein synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidin-2-one derivative with potent antibacterial activity.

    Tedizolid: A more recent oxazolidin-2-one with improved activity against resistant bacterial strains.

Uniqueness

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the phenylpropyl and phenylsulfonyl groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidin-2-one derivatives.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-20(22-13-7-10-17-8-3-1-4-9-17)21(26)23-16-19-24(14-15-29-19)30(27,28)18-11-5-2-6-12-18/h1-6,8-9,11-12,19H,7,10,13-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLIPVISHXCRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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